molecular formula C19H16N6O2 B2934393 2-methoxy-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide CAS No. 894065-48-6

2-methoxy-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide

Cat. No.: B2934393
CAS No.: 894065-48-6
M. Wt: 360.377
InChI Key: XNUVRPRZTXNIDE-UHFFFAOYSA-N
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Description

The compound “2-methoxy-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide” is a complex organic molecule that contains several functional groups and rings, including a 1,2,4-triazole ring . This type of compound is often found in pharmaceutical drugs due to its ability to interact with biological receptors with high affinity . They are known for their antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory properties .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles, which is a part of the compound , is well-studied . They are stable compounds and difficult to cleave. They exist in two tautomeric forms, with 1H-1,2,4-triazole being more stable than 4H-1,2,4-triazole .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, 1,2,4-triazoles are known to participate in a variety of reactions. For instance, they can react with α and β bifunctional compounds like chloromethyl biphenyl-phosphanoxide, pyruvic acid, phenacyl bromide, diethyl oxalate, triethyl orthoformate, triethyl phosphite, fluorinated benzaldehydes, carbon disulfide, and ethyl chloroformate .

Future Directions

The future directions in the research of 1,2,4-triazoles involve the synthesis of novel hybrids with broader spectrum based on molecular hybridization approach . These compounds have potential applications in various fields, especially in medicine .

Properties

IUPAC Name

2-methoxy-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2/c1-27-12-18(26)21-15-4-2-13(3-5-15)16-6-7-17-22-23-19(25(17)24-16)14-8-10-20-11-9-14/h2-11H,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUVRPRZTXNIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=C(C=C1)C2=NN3C(=NN=C3C4=CC=NC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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